molecular formula C5H9ClF3N B1359442 2-Trifluoromethyl-pyrrolidine hydrochloride CAS No. 868623-97-6

2-Trifluoromethyl-pyrrolidine hydrochloride

Cat. No. B1359442
M. Wt: 175.58 g/mol
InChI Key: UAKBWWZKKFYLRW-UHFFFAOYSA-N
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Description

“2-Trifluoromethyl-pyrrolidine hydrochloride” is a chemical compound with the empirical formula C5H8F3N · HCl . It has a molecular weight of 175.58 . The compound is used in laboratory chemicals .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to 2-Trifluoromethyl-pyrrolidine, involves a one-step reaction . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Molecular Structure Analysis

The molecular structure of “2-Trifluoromethyl-pyrrolidine hydrochloride” is represented by the SMILES string Cl.FC(F)(F)C1CCCN1 .


Chemical Reactions Analysis

The chloride in similar compounds can be transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.379, a boiling point of 104-106 °C, and a density of 1.210 g/mL at 25 °C .

Scientific Research Applications

Catalytic Applications

2-Trifluoromethyl-pyrrolidine hydrochloride demonstrates significant potential in catalytic applications. For instance, it has been identified as an effective organocatalyst in asymmetric intramolecular aldol reactions. This catalytic role allows for the creation of bicyclo[4.3.0]nonane derivatives with high enantioselectivity, using a unique combination of aldehyde as a nucleophile and ketone as an electrophile (Hayashi et al., 2007).

Synthesis of Fluorinated Compounds

The compound is integral in the synthesis of various fluorinated derivatives, such as fluorohymenidin. This process involves the treatment of 2-acylpyrroles with Selectfluor under microwave conditions, highlighting the versatility of 2-Trifluoromethyl-pyrrolidine hydrochloride in synthesizing novel fluorinated compounds (Troegel & Lindel, 2012).

Molecular Structure Studies

The molecular structures of enantiomerically-pure 2-silylpyrrolidinium salts, where 2-Trifluoromethyl-pyrrolidine hydrochloride plays a role, have been explored. These studies provide insights into the design of new catalyst scaffolds, contributing to the broader understanding of molecular interactions and structure-function relationships in organic chemistry (Bauer & Strohmann, 2017).

Chemical Synthesis Enhancement

In the field of chemical synthesis, 2-Trifluoromethyl-pyrrolidine hydrochloride is used to enhance various synthesis processes. For example, it has been employed in the asymmetric construction of trifluoromethylated pyrrolidines via Cu(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with 4,4,4-trifluorocrotonates, demonstrating its significance in the creation of complex organic compounds with high stereoselectivity (Li et al., 2011).

Organocatalysis

Further emphasizing its role in organocatalysis, 2-Trifluoromethyl-pyrrolidine hydrochloride has been utilized in sulfonamide-based terminators of cationic cyclisations. This application has proven effective in the formation of pyrrolidines and polycyclicsystems, highlighting the compound's utility in complex organic reactions and the efficient formation of diverse molecular architectures (Haskins & Knight, 2002).

Medicinal Chemistry and Organic Synthesis

The compound plays a significant role in the synthesis of fluoropyrrolidines and (fluoroalkyl)pyrrolidines, which are important in medicinal chemistry and as organocatalysts. The synthesis of these compounds is achieved through fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors, showcasing the versatility and importance of 2-Trifluoromethyl-pyrrolidine hydrochloride in the development of pharmaceutical drugs (Pfund & Lequeux, 2017).

Development of Novel Compounds

Its use extends to the creation of novel compounds like hybrid (Te, N) and (N, Te, N) ligands with a pyrrolidine ring, which are utilized in forming complexes with metals like palladium(II) and mercury(II). This application demonstrates the compound's role in the development of new materials with potential applications in various industrial sectors (Singh et al., 2003).

Stereoselective Synthesis

The compound is instrumental in the stereoselective synthesis of trisubstituted 2-trifluoromethyl pyrrolidines, demonstrating its utility in creating complex molecules with specific stereochemistry, crucial in the development of pharmaceuticals and other biologically active compounds (Corbett et al., 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

Pyrrolidine, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-(trifluoromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-2-1-3-9-4;/h4,9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKBWWZKKFYLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649105
Record name 2-(Trifluoromethyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trifluoromethyl-pyrrolidine hydrochloride

CAS RN

868623-97-6
Record name 2-(Trifluoromethyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-2-(Trifluoromethyl)pyrrolidine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Meyer - Chemical communications, 2016 - pubs.rsc.org
Recent advances regarding the synthetic chemistry of fluorinated aziridines, azetidines, pyrrolidines and their lactam/amino acid counterparts are presented. These heterocycles are of …
Number of citations: 150 pubs.rsc.org
NE Shevchenko, K Vlasov, VG Nenajdenko… - Tetrahedron, 2011 - Elsevier
We have demonstrated that the Ruppert–Prakash reagent is able to react with a number of cyclic imines under acidic condition to afford the corresponding α-trifluoromethyl derivatives …
Number of citations: 51 www.sciencedirect.com

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